molecular formula C26H22N2O3 B11276013 2-(6-Methylpyridin-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(6-Methylpyridin-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11276013
M. Wt: 410.5 g/mol
InChI Key: POBASQDFOMJYLC-UHFFFAOYSA-N
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Description

Its structure comprises a chromeno-pyrrole-dione core substituted with a 6-methylpyridinyl group at position 2 and a 4-isopropylphenyl group at position 1. This compound was synthesized via a one-pot multicomponent reaction (MCR) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . The MCR approach, optimized in 2021, achieved a 92% success rate across 223 examples, with yields ranging from 43% to 86% and high purity (>95% HPLC) . The synthetic versatility of this scaffold allows for diverse substituents, enabling exploration of structure-activity relationships (SAR) and downstream derivatization, such as conversion to 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones .

Properties

Molecular Formula

C26H22N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

2-(6-methylpyridin-2-yl)-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H22N2O3/c1-15(2)17-11-13-18(14-12-17)23-22-24(29)19-8-4-5-9-20(19)31-25(22)26(30)28(23)21-10-6-7-16(3)27-21/h4-15,23H,1-3H3

InChI Key

POBASQDFOMJYLC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methylpyridin-2-yl)-1-[4-(propan-2-yl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the core chromeno-pyrrole structure, followed by the introduction of the pyridine and phenyl groups. Key steps may include:

    Cyclization Reactions: Formation of the chromeno-pyrrole core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the pyridine and phenyl groups via nucleophilic or electrophilic substitution reactions.

    Purification: The final compound is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient reaction control and scaling up the purification processes to handle larger quantities.

Chemical Reactions Analysis

Types of Reactions

2-(6-methylpyridin-2-yl)-1-[4-(propan-2-yl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the pyridine and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism by which 2-(6-methylpyridin-2-yl)-1-[4-(propan-2-yl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Properties

Key analogs and their substituent-driven variations are compared below:

Compound Name Substituents (Positions) Yield% Melting Point (°C) Key Spectral Data (NMR/IR) References
2-(6-Methylpyridin-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (Target Compound) 2: 6-methylpyridinyl; 1: 4-isopropylphenyl 43–86* N/A† N/A†
2-(2-Hydroxyethyl)-5,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 2: hydroxyethyl; 1: trimethoxyphenyl 52 195–197 $^{1}\text{H NMR}$: δ 7.63 (s, 1H), 3.81–3.68 (m, 7H); IR: 1711 cm$^{-1}$ (C=O)
2-[3-(Dimethylamino)propyl]-6-methoxy-1-[4-(2-methyl-2-propanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 2: dimethylaminopropyl; 6: methoxy N/A N/A Molecular formula: C${24}$H${25}$NO$_{7}$; MS: 440.1 (M$^+$+1)
  • Electron-Donating vs. Electron-Withdrawing Groups: Aryl aldehydes with donor groups (e.g., methoxy) required longer reaction times (up to 2 hours), while acceptor-substituted aldehydes (e.g., halogen) reacted faster (15–20 minutes) .

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